Furfuryl methyl sulfide

説明

特性

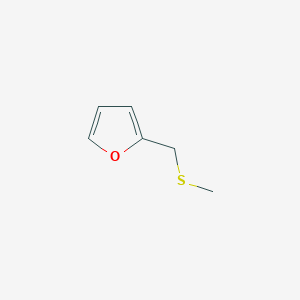

IUPAC Name |

2-(methylsulfanylmethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-8-5-6-3-2-4-7-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSFHXVDHVKIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061693 | |

| Record name | Furan, 2-[(methylthio)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale brown liquid; cooked onion-garlic-radish-mustard notes in dilution, strong sulfuraceous, coffee-like | |

| Record name | Furfuryl methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1008/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

64.00 to 65.00 °C. @ 15.00 mm Hg | |

| Record name | 2-(Methylthiomethyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2-(Methylthiomethyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Furfuryl methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1008/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.082-1.089 (20°) | |

| Record name | Furfuryl methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1008/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1438-91-1 | |

| Record name | 2-[(Methylthio)methyl]furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-[(methylthio)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2-[(methylthio)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(methylthio)methyl]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMB8355W32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(Methylthiomethyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Ubiquitous Aroma: A Technical Guide to the Natural Occurrence of Furfuryl Methyl Sulfide in Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl methyl sulfide (B99878) is a volatile organic compound that contributes significantly to the desirable aroma profiles of a wide range of thermally processed foods. Its characteristic roasty, coffee-like, and sometimes savory or pungent notes are integral to the sensory experience of products such as coffee, cooked meats, and baked goods. This technical guide provides an in-depth overview of the natural occurrence of furfuryl methyl sulfide in various food matrices, detailing its formation pathways, quantitative distribution, and the analytical methodologies employed for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers in food science, flavor chemistry, and related fields, as well as for professionals involved in drug development where understanding food-borne compounds is crucial.

Introduction

This compound (FMS), with the chemical formula C₆H₈OS, is a furan (B31954) derivative containing a methyl sulfide group.[1] It is recognized for its potent aroma, often described as reminiscent of roasted coffee, garlic, or cooked meat.[2][3] While it can be synthesized for use as a flavoring agent, its natural formation in food, primarily through the Maillard reaction, is of significant interest to the food industry for optimizing flavor profiles and to researchers for understanding the complex chemical changes that occur during food processing.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of heat-processed foods.[4][5] Its concentration can vary significantly depending on the food matrix, processing conditions (temperature and time), and the presence of specific precursors. The following tables summarize the reported concentrations of this compound in various food products.

Table 1: Concentration of this compound in Beverages

| Beverage | Concentration Range | Reference(s) |

| Roasted Coffee | 20.94 - 181 µg/L (in brew) | [6] |

| Coffee Powder | Varies with roast level | [7] |

Table 2: Concentration of this compound in Cooked Meats

| Meat Product | Concentration Range | Reference(s) |

| Cooked Beef | Present, specific levels vary | [2] |

| Pork Liver | Reported as naturally occurring | [5] |

| Smoked Cured Pork | Reported as naturally occurring | [1] |

Table 3: Recommended Usage Levels of this compound as a Flavoring Agent

| Food Category | Recommended Usage Level (ppm) | Reference(s) |

| Bakery | 14 | [1] |

| Soft Confectionery | 10 | [1] |

| Frozen Dairy and Meat Products | 7 | [1] |

| Desserts and Alcoholic Beverages | 4 | [1] |

| Soft Drinks and Sauces | 2 | [1] |

Formation Pathway of this compound

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during thermal processing.[8] The formation of this compound involves the generation of furan intermediates and a sulfur source, typically from the degradation of sulfur-containing amino acids like cysteine and methionine.[9]

A proposed pathway involves the following key steps:

-

Formation of Furfural/Furfuryl Alcohol: Reducing sugars, such as pentoses (e.g., ribose) and hexoses (e.g., glucose), undergo dehydration and cyclization reactions during heating to form furfural.[10] Furfural can then be reduced to furfuryl alcohol.[11]

-

Generation of a Sulfur Donor: Sulfur-containing amino acids, primarily cysteine and methionine, degrade during heating to produce volatile sulfur compounds, including hydrogen sulfide (H₂S) and methanethiol (B179389) (CH₃SH).[9]

-

Nucleophilic Attack and Methylation: Furfuryl alcohol can react with methanethiol in a nucleophilic substitution reaction to form this compound. Alternatively, furfuryl alcohol could first react with hydrogen sulfide to form furfuryl mercaptan, which is then methylated.[2]

Caption: Proposed Maillard reaction pathway for the formation of this compound.

Experimental Protocols for Analysis

The analysis of this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method is well-suited for the extraction and analysis of volatile and semi-volatile compounds from complex food matrices.[3][10]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol outlines a general procedure for the extraction of this compound from a solid or liquid food sample.

-

Sample Homogenization: Solid food samples (e.g., cooked meat, roasted coffee beans) should be homogenized to a fine powder or paste. Liquid samples (e.g., coffee brew) can be used directly.

-

Vial Preparation: Accurately weigh a specific amount of the homogenized sample (typically 1-5 g for solids or 1-5 mL for liquids) into a 20 mL headspace vial.[10]

-

Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound) to each vial for accurate quantification.

-

Matrix Modification (Optional): For certain matrices, the addition of a saturated salt solution (e.g., NaCl) can improve the release of volatile compounds into the headspace.[12]

-

Equilibration: Seal the vial and place it in a temperature-controlled agitator (e.g., at 60°C for 15 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.[10]

-

Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the analytes.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of this compound.

-

Gas Chromatograph (GC) System:

-

Injection Port: Splitless mode, temperature: 250°C.[10]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

-

Column: A mid-polarity capillary column is suitable, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 250°C at 15°C/min, hold for 5 minutes.[10]

-

-

-

Mass Spectrometer (MS) System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Ion Source Temperature: 230°C.[10]

-

Quadrupole Temperature: 150°C.[10]

-

Acquisition Mode: Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 128, 97, 81) and the internal standard.

-

Caption: A generalized experimental workflow for the analysis of this compound.

Conclusion

This compound is a key aroma compound naturally formed in a variety of thermally processed foods, contributing significantly to their desirable flavor profiles. Its formation is intrinsically linked to the Maillard reaction, involving the interaction of reducing sugars and sulfur-containing amino acids. The concentration of this compound is highly dependent on the food matrix and processing conditions. The standardized analytical methodology of HS-SPME-GC-MS provides a robust and sensitive means for its quantification. A thorough understanding of the natural occurrence and formation of this compound is essential for the food industry to control and optimize flavor development and for the broader scientific community to comprehend the chemical transformations of food components during processing.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 4. Activation of the Maillard reaction product 5-(hydroxymethyl)furfural to strong mutagens via allylic sulfonation and chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemcom.com [echemcom.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the polymerization of furfuryl alcohol during roasting of coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Furan in coffee: pilot studies on formation during roasting and losses during production steps and consumer handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maillard reaction intermediates in Chinese Baijiu and their effects on Maillard reaction related flavor compounds during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Furfuryl alcohol is a precursor for furfurylthiol in coffee. | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Furfuryl Methyl Sulfide from Furfuryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of furfuryl methyl sulfide (B99878), a valuable organosulfur compound utilized in the flavor and fragrance industry and as a versatile intermediate in chemical synthesis. The synthesis is presented as a robust two-step process commencing from the readily available precursor, furfuryl alcohol. This guide details the reaction mechanisms, provides step-by-step experimental protocols, and summarizes key quantitative data. Visual representations of the synthetic pathway and experimental workflow are included to facilitate a thorough understanding of the process.

Introduction

Furfuryl methyl sulfide, also known as 2-((methylthio)methyl)furan, is a colorless to pale yellow liquid with a characteristic pungent, sulfurous odor. It is found naturally in trace amounts in roasted coffee and some cooked foods, contributing to their complex aroma profiles. In industrial applications, it serves as a potent flavoring agent. The synthesis of this compound from furfuryl alcohol is an efficient and reliable method that proceeds through the formation of a key intermediate, furfuryl mercaptan (also known as 2-furanmethanethiol).

This guide focuses on a well-established and high-yielding synthetic route. The first step involves the conversion of furfuryl alcohol to furfuryl mercaptan using thiourea (B124793) and hydrochloric acid, followed by basic hydrolysis. The second step is the S-methylation of the resulting furfuryl mercaptan using dimethyl sulfate (B86663) to yield the final product, this compound.

Reaction Pathways and Mechanisms

The overall synthesis of this compound from furfuryl alcohol can be depicted as a two-step process:

-

Formation of Furfuryl Mercaptan: This step proceeds via an acid-catalyzed nucleophilic substitution. The hydroxyl group of furfuryl alcohol is protonated by hydrochloric acid, forming a good leaving group (water). The subsequent departure of water generates a resonance-stabilized furfuryl carbocation. The sulfur atom of thiourea, a strong nucleophile, then attacks the carbocation to form an S-furfurylisothiouronium salt intermediate. This intermediate is then hydrolyzed under basic conditions (sodium hydroxide) to yield furfuryl mercaptan.

-

S-Methylation of Furfuryl Mercaptan: This step is a standard nucleophilic substitution reaction (Williamson ether synthesis analogue for thioethers). The furfuryl mercaptan is first deprotonated by a base, typically sodium hydroxide (B78521), to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate leaving group and forming the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound from furfuryl alcohol.

| Step | Reactants | Key Reagents/Catalysts | Reaction Conditions | Product | Reported Yield |

| 1 | Furfuryl Alcohol, Thiourea | Hydrochloric Acid, Sodium Hydroxide | Initial reaction at ~60°C, followed by 12 hours at room temperature; then hydrolysis. | Furfuryl Mercaptan | 55-60% |

| 2 | Furfuryl Mercaptan, Dimethyl Sulfate | Sodium Hydroxide | Room temperature | This compound | High |

Experimental Protocols

Step 1: Synthesis of Furfuryl Mercaptan from Furfuryl Alcohol

This protocol is adapted from a well-established procedure.

Materials:

-

Furfuryl alcohol

-

Thiourea

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide

-

Water

-

Calcium Chloride (for drying)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 380 g (5 moles) of thiourea in a mixture of 500 mL of water and 400 mL of concentrated hydrochloric acid, with gentle heating.

-

Cool the resulting solution to 30°C.

-

To this solution, add 490 g (5 moles) of furfuryl alcohol. The reaction is exothermic and should be maintained at approximately 60°C with external cooling.

-

Once the initial exotherm subsides, discontinue cooling and allow the mixture to stand at room temperature for 12 hours. The solution will turn a dark green color.

-

After 12 hours, carefully add a solution of 225 g of sodium hydroxide in 250 mL of water to the reaction mixture to hydrolyze the isothiouronium salt.

-

An oily layer of furfuryl mercaptan will separate. The product can be isolated by steam distillation.

-

Separate the oily distillate from the aqueous phase using a separatory funnel.

-

Dry the crude furfuryl mercaptan over anhydrous calcium chloride. The expected yield is between 313–340 g (55–60%).

Step 2: Synthesis of this compound from Furfuryl Mercaptan

Materials:

-

Furfuryl mercaptan (from Step 1)

-

Dimethyl sulfate

-

Sodium hydroxide

-

Water

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a reaction flask, prepare a solution of sodium hydroxide in water. For each mole of furfuryl mercaptan, use a slight molar excess of sodium hydroxide.

-

Cool the sodium hydroxide solution in an ice bath.

-

Slowly add the crude furfuryl mercaptan from Step 1 to the cold sodium hydroxide solution with stirring to form the sodium salt of the mercaptan.

-

While maintaining the low temperature, add dimethyl sulfate dropwise to the reaction mixture. A slight molar excess of dimethyl sulfate relative to the furfuryl mercaptan is typically used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC).

-

Upon completion, extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the two-step synthesis process.

Caption: Workflow for the two-step synthesis of this compound.

An In-depth Technical Guide to the Spectroscopic Data of Furfuryl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for furfuryl methyl sulfide (B99878) (CAS No. 1438-91-1), a key organosulfur compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data

The spectroscopic data for furfuryl methyl sulfide is summarized in the tables below, providing a clear reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.36 - 7.33 | m | H5 (furan) |

| 6.29 | dd | H4 (furan) |

| 6.18 | d | H3 (furan) |

| 3.67 | s | -CH₂-S- |

| 2.06 | s | S-CH₃ |

Solvent: CDCl₃, Frequency: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (ppm) | Assignment |

| 151.75 | C2 (furan) |

| 142.05 | C5 (furan) |

| 110.34 | C4 (furan) |

| 107.33 | C3 (furan) |

| 30.34 | -CH₂-S- |

| 15.28 | S-CH₃ |

Solvent: CDCl₃, Frequency: 22.53 MHz

Table 3: Key IR Absorption Bands for this compound [2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3165 - 3115 | C-H Stretch | Furan Ring |

| 1577 - 1558 | C=C Stretch | Furan Ring |

| 1511 - 1504 | C=C Stretch | Furan Ring |

| 1130 | Furfuryl Sulfide Group | |

| 885 - 873 | Furan Nucleus |

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound [3]

| m/z | Relative Intensity | Assignment |

| 128 | High | [M]⁺ (Molecular Ion) |

| 81 | High | [C₅H₅O]⁺ (Furfuryl Cation) |

| 47 | Moderate | [CH₃S]⁺ |

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For a ¹H NMR spectrum, approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). For a ¹³C NMR spectrum, a more concentrated solution of 50-100 mg is prepared. The sample is placed in a clean, dry 5 mm NMR tube. To ensure a homogeneous solution and remove any particulate matter which can affect the magnetic field, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration.

-

Instrumentation and Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable field. The magnetic field is then shimmed to optimize its homogeneity and achieve high resolution. For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For the less sensitive ¹³C nucleus, a greater number of scans and a longer acquisition time are typically required.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the spectrum can be conveniently obtained as a neat thin film. A drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are gently pressed together to form a thin capillary film of the sample.

-

Instrumentation and Data Acquisition: The "sandwich" of salt plates containing the sample is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is first recorded. Then, the infrared beam is passed through the sample, and the transmitted radiation is measured by a detector. The instrument records an interferogram, which is then mathematically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

3.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A small amount of the this compound sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. In the ion source, the sample is vaporized in a high vacuum and bombarded with a high-energy beam of electrons (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Mass Analysis and Detection: The newly formed ions are accelerated by an electric field and directed into a mass analyzer, which is typically a magnetic sector or a quadrupole. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The separated ions then strike a detector, which generates a signal proportional to the number of ions. The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

References

Furfuryl methyl sulfide CAS number and safety data

An In-Depth Technical Guide to Furfuryl Methyl Sulfide (B99878) CAS Number: 1438-91-1

This technical guide provides a comprehensive overview of furfuryl methyl sulfide, a key aroma compound found in various food products and utilized in the flavor and fragrance industry. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, safety data, and analytical methodologies.

Chemical and Physical Properties

This compound, with the chemical formula C6H8OS, is a colorless to pale yellow liquid known for its potent, sulfurous aroma reminiscent of garlic, onion, and coffee.[1][2] It is soluble in organic solvents but has limited solubility in water.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1438-91-1 | [1][2][3] |

| Molecular Formula | C6H8OS | [1][2][3] |

| Molecular Weight | 128.19 g/mol | [3][4] |

| Appearance | Clear yellow to green or light brown liquid | ChemicalBook |

| Odor | Pungent, onion, garlic, radish, mustard, coffee-like | ChemicalBook |

| Boiling Point | 64-65 °C at 15 mmHg | Sigma-Aldrich |

| Density | 1.07 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.521 | Sigma-Aldrich |

| Flash Point | 63 °C (145.4 °F) - closed cup | [5] |

Safety and Hazard Information

This compound is classified as a combustible liquid and is associated with several health hazards. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[6][7]

Table 2: GHS Hazard Classification

| Hazard Class | Category | GHS Code |

| Flammable Liquids | 4 | H227 (Combustible liquid) |

| Acute Toxicity, Oral | 4 | H302 (Harmful if swallowed) |

| Skin Corrosion/Irritation | 2 | H315 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | 2 | H319 (Causes serious eye irritation) |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335 (May cause respiratory irritation) |

Table 3: Precautionary Statements and Personal Protective Equipment (PPE)

| Type | P-Code | Statement/Recommendation |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

| PPE | - | Eyeshields, Gloves, Type ABEK (EN14387) respirator filter.[5] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of all physical and chemical properties are not publicly available. However, the following methodologies are cited in the literature for the characterization of this compound and related compounds.

Thermochemical Analysis

Thermochemical properties, such as the standard molar enthalpies of combustion and vaporization, have been determined experimentally. These studies are crucial for understanding the energetic properties of the molecule.

-

Combustion Calorimetry: This technique is used to determine the standard molar enthalpies of combustion. A known mass of the substance is combusted in a high-pressure oxygen atmosphere within a calorimeter. The temperature change of the surrounding water is measured to calculate the heat of combustion. For this compound, the specific density used in these calculations was 1.07 g·cm−3.

-

Calvet Microcalorimetry: This method is employed to obtain enthalpies of vaporization. The heat absorbed during the phase transition from liquid to gas is measured at a constant temperature.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to determine the chemical structure of the molecule. Data is typically acquired in a solvent such as CDCl3.

-

Infrared (IR) Spectroscopy: FTIR, ATR-IR, and vapor phase IR spectroscopy provide information about the functional groups present in the molecule.

Synthesis

While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, a general method involves the reaction of 2-furfuryl mercaptan with dimethyl sulfate. A related synthesis for novel 2-methyl-3-furyl sulfide derivatives has been described, which involves the reaction of 2-methyl-3-furyl disulfide with various reagents such as cyclic ethers, amides, ketones, and epoxides.

Visualizations

General Handling and Safety Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for safe handling of this compound.

Conceptual Synthesis Pathway

The following diagram illustrates a conceptual pathway for the synthesis of this compound, based on common organic chemistry principles.

Caption: Conceptual synthesis of this compound.

References

- 1. This compound | C6H8OS | CID 518937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound, 1438-91-1 [thegoodscentscompany.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. This compound | 1438-91-1 [chemicalbook.com]

- 6. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04207F [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Biological activity of furfuryl methyl sulfide and its derivatives

A Comprehensive Technical Guide on the Biological Activities of Furfuryl Methyl Sulfide (B99878) and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of furfuryl methyl sulfide and its derivatives, with a focus on their antimicrobial and anticancer properties. The information presented is compiled from recent scientific literature and is intended for researchers, scientists, and professionals in the field of drug development.

Antimicrobial Activity

Recent studies have highlighted the potential of 2-methyl-3-furyl sulfide derivatives as effective antimicrobial agents against a range of foodborne bacterial and fungal strains. The antimicrobial efficacy of these compounds has been quantitatively assessed, revealing promising candidates for the development of new preservatives.

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is a key measure of the antimicrobial potency of a compound, representing the lowest concentration that prevents visible growth of a microorganism. The MIC values for several synthesized 2-methyl-3-furyl sulfide derivatives against various pathogens have been determined and are summarized in the table below.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Methyl-3-furyl Sulfide Derivatives (μg/mL) [1]

| Compound | B. subtilis | S. paratyphi | L. monocytogenes | P. italicum | M. racemosus | A. niger | S. aureus |

| 3b | 6.25 | 1.56 | 3.125 | - | - | - | - |

| 3d | - | - | - | 3.125 | 1.56 | - | - |

| 3e | - | - | - | 1.56 | - | - | - |

| 3g | - | - | - | - | - | 6.25 | - |

| 3h | - | - | - | 12.5 | 3.125 | - | - |

| 3i | 6.25 | - | - | - | - | - | 6.25 |

| 3l | 12.5 | - | - | - | 1.56 | - | - |

| 3m | - | - | - | - | 1.56 | - | - |

| 5f | - | - | - | 12.5 | 3.125 | - | - |

| Penicillin | >25 | >25 | 3.125 | - | - | - | 6.25 |

| Amphotericin B | - | - | - | >25 | >25 | 6.25 | - |

| Thiram (B1682883) | - | - | - | 12.5 | 3.125 | - | - |

Note: "-" indicates data not reported in the source.

The results indicate that several derivatives exhibit antimicrobial activity comparable to or better than the commercial agents penicillin, amphotericin B, and thiram against specific microorganisms.[1] For instance, compound 3b shows superior activity against B. subtilis and S. paratyphi compared to penicillin.[1] Similarly, compounds 3d and 3e are more potent against P. italicum than amphotericin B and thiram.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing

The following is a detailed methodology for determining the antimicrobial activity of this compound derivatives, as adapted from the cited literature.[1]

This preliminary test is used to screen for antimicrobial activity.

-

Microbial Culture Preparation: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates to obtain visible colonies.

-

Inoculum Preparation: A suspension of the microbial colonies is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate (for bacteria) or Potato Dextrose Agar plate (for fungi).

-

Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound. The disks are then placed on the surface of the inoculated agar plates.

-

Incubation: The plates are incubated at 37°C for 16 hours for bacteria and at 28°C for 5-7 days for fungi.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.

This assay quantifies the antimicrobial potency.

-

Compound Dilution: Two-fold serial dilutions of the test compounds and positive controls (penicillin, amphotericin B, thiram) are prepared in a 96-well microtiter plate. The final concentrations typically range from 0.78 to 25 μg/mL. The compounds are initially dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Inoculation: Each well is inoculated with 200 μL of the microbial suspension (1-2 x 10⁸ CFU/mL).

-

Incubation: The microplates are incubated under the same conditions as the disk diffusion assay.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed by the unaided eye.

Anticancer Activity

Derivatives of this compound, particularly disulfide-containing compounds, have demonstrated pro-apoptotic activity in human leukemia Jurkat cells.[1] The mechanism of action is believed to involve the induction of oxidative stress and the activation of key components of the apoptotic signaling cascade.

Putative Signaling Pathway for Apoptosis Induction

Based on the available literature, a generalized signaling pathway for apoptosis induced by disulfide-containing furan (B31954) derivatives in Jurkat cells can be proposed. The process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade, culminating in programmed cell death.

Caption: Putative signaling pathway of apoptosis induced by this compound derivatives.

Experimental Workflow: Apoptosis Assay

The following diagram illustrates a typical workflow for assessing apoptosis in a cell line such as Jurkat cells when treated with a test compound.

Caption: General experimental workflow for an apoptosis assay using flow cytometry.

Conclusion

This compound and its derivatives represent a class of compounds with significant, yet not fully explored, biological activities. Their demonstrated efficacy against various microbial pathogens suggests their potential application as novel preservatives in the food industry. Furthermore, the pro-apoptotic effects observed in cancer cell lines indicate a promising avenue for the development of new anticancer therapeutics. Further research is warranted to fully elucidate the mechanisms of action, particularly the detailed signaling pathways involved in apoptosis, and to evaluate the in vivo efficacy and safety of these compounds.

References

An In-depth Technical Guide on the Thermal Degradation Products of Furfuryl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl methyl sulfide (B99878), a key aroma compound found in various heated foodstuffs, undergoes complex chemical transformations upon thermal stress. Understanding its degradation pathways and the resulting products is crucial for flavor chemistry, food safety, and toxicological assessment. This technical guide provides a comprehensive overview of the anticipated thermal degradation of furfuryl methyl sulfide. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this paper extrapolates likely degradation products and pathways based on established principles of furan (B31954) and sulfide chemistry. Detailed experimental protocols for analysis and visualizations of the degradation logic are provided to guide future research in this area.

Introduction

This compound, with the chemical formula C₆H₈OS, is a volatile organic compound that contributes to the characteristic aroma of roasted coffee, cooked meats, and other thermally processed foods. Its organoleptic properties are highly valued in the flavor and fragrance industry. However, the high temperatures employed during cooking and processing can induce thermal degradation of this and other flavor compounds, leading to the formation of a complex mixture of new volatile and non-volatile substances. These degradation products can significantly alter the sensory profile of the food and may have toxicological implications. This guide aims to provide a detailed technical overview of the expected thermal degradation products of this compound, the primary reaction pathways involved, and the analytical methodologies required for their identification and quantification.

Core Degradation Pathways

The thermal degradation of this compound is anticipated to proceed through two primary, competing reaction pathways: Carbon-Sulfur (C-S) bond cleavage and furan ring opening . The prevalence of each pathway is highly dependent on factors such as temperature, pressure, and the presence of other reactive species.

Carbon-Sulfur Bond Cleavage

The C-S bond is generally weaker than C-C or C-O bonds, making its homolytic cleavage a probable initial step in the thermal degradation process, especially at elevated temperatures.[1] This cleavage results in the formation of a furfuryl radical and a methylthio radical.

Caption: Homolytic C-S bond cleavage in this compound.

These highly reactive radical species can then participate in a variety of subsequent reactions, including:

-

Dimerization: Two furfuryl radicals can combine to form difurfuryl. Similarly, two methylthio radicals can form dimethyl disulfide.

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of 2-methylfuran (B129897) and methanethiol.

-

Recombination: The furfuryl radical and methylthio radical can recombine, or combine with other available radicals.

Furan Ring Opening

Similar to furan and its other derivatives, the furan ring in this compound can undergo thermal isomerization and ring-opening to form various unsaturated carbonyl compounds.[1] This pathway is a common degradation route for furanic compounds at high temperatures.

Caption: Furan ring opening as a key degradation pathway.

Expected Thermal Degradation Products

Based on the degradation pathways of structurally similar sulfur-containing furans, a range of volatile and semi-volatile compounds are expected to be formed from the thermal degradation of this compound. The following table summarizes these potential products.

Disclaimer: The following table is a predictive summary based on the degradation of related compounds. The relative abundance of these products will be highly dependent on the specific experimental conditions (temperature, heating rate, atmosphere, etc.).

| Compound Class | Potential Degradation Product | Expected Formation Pathway | Potential Relative Abundance |

| Sulfur Compounds | Methanethiol | Hydrogen abstraction by methylthio radical | Major |

| Dimethyl sulfide | Recombination of methyl radicals and methylthio radicals | Minor | |

| Dimethyl disulfide | Dimerization of methylthio radicals | Major | |

| Thiophene | Cyclization of ring-opened intermediates | Minor | |

| 2-Methylthiophene | Cyclization of ring-opened intermediates | Minor | |

| Furanic Compounds | 2-Methylfuran | Hydrogen abstraction by furfuryl radical | Major |

| Furan | Loss of methylthio and methyl groups | Minor | |

| Furfural | Oxidation/rearrangement of furfuryl radical | Minor | |

| Furfuryl alcohol | Disproportionation/rearrangement reactions | Minor | |

| Hydrocarbons | Methane | From methyl radicals | Major |

| Ethane | Recombination of methyl radicals | Minor | |

| Toluene | Secondary reactions | Minor | |

| Other | Carbon monoxide | Ring fragmentation | Minor |

| Carbon dioxide | Oxidation (if oxygen is present) | Minor |

Experimental Protocols

The primary analytical technique for identifying and quantifying the thermal degradation products of this compound is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) .

Py-GC/MS Analysis of this compound

Objective: To identify and quantify the volatile and semi-volatile products formed from the thermal degradation of this compound at a specified temperature.

Materials:

-

This compound (≥98% purity)

-

Pyrolyzer unit coupled to a GC/MS system

-

Inert pyrolysis sample cups (e.g., quartz)

-

Helium (carrier gas, 99.999% purity)

-

Microsyringe

Protocol:

-

Sample Preparation:

-

Using a microsyringe, place a small, accurately weighed amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.

-

-

Pyrolysis:

-

Place the sample cup into the pyrolyzer autosampler.

-

Set the pyrolysis temperature (e.g., 600 °C). The temperature can be varied to study its effect on the product distribution.

-

Set the pyrolysis time (e.g., 15 seconds).

-

Purge the pyrolysis chamber with helium to ensure an inert atmosphere.

-

Initiate the pyrolysis run. The volatile degradation products are swept directly into the GC injection port.

-

-

Gas Chromatography:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

-

Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 60 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good separation of polar and sulfur-containing compounds.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp to 150 °C at a rate of 4 °C/min.

-

Ramp to 240 °C at a rate of 10 °C/min.

-

Hold at 240 °C for 10 minutes.

-

-

-

Mass Spectrometry:

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-400.

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

-

Confirm identifications using retention indices where possible.

-

Quantify the products by integrating the peak areas of their total ion chromatograms (TIC). Relative quantification can be expressed as a percentage of the total peak area. For absolute quantification, calibration with authentic standards is required.

-

Caption: Experimental workflow for Py-GC/MS analysis.

Conclusion

The thermal degradation of this compound is a complex process that likely involves both carbon-sulfur bond cleavage and furan ring opening. While quantitative data on the degradation products of this specific compound are sparse, an understanding of the underlying chemical principles allows for the prediction of likely products, including various smaller sulfur compounds, furanics, and hydrocarbons. The use of Py-GC/MS provides a robust analytical platform for elucidating these degradation pathways and quantifying the resulting products. Further research is warranted to generate specific quantitative data for the thermal degradation of this compound under various conditions, which will be invaluable for the fields of food science, flavor chemistry, and toxicology.

References

The Pivotal Role of Furfuryl Methyl Sulfide in Defining Coffee's Complex Aroma Profile

An In-depth Technical Guide for Researchers and Flavor Scientists

Furfuryl methyl sulfide (B99878) (FMS), a volatile sulfur compound, is a key contributor to the characteristic aroma of roasted coffee. Its potent, sulfurous, and coffee-like notes, even at trace concentrations, significantly shape the overall sensory experience of one of the world's most popular beverages. This technical guide provides a comprehensive overview of the formation, sensory perception, and analytical methodologies related to furfuryl methyl sulfide in coffee, tailored for researchers, scientists, and professionals in drug development and flavor chemistry.

Chemical and Sensory Properties

This compound (CAS No. 1438-91-1) is characterized by a pungent, sulfurous odor that is often described as coffee-like, with nuances of onion, garlic, and radish in dilution[1]. It is a clear yellow to light brown liquid and is found naturally in roasted coffee, as well as in other cooked foods like pork liver and malt[1]. The sensory perception of FMS is highly concentration-dependent, contributing pleasant roasty notes at low levels and potentially overpowering sulfurous notes at higher concentrations.

Quantitative Analysis of Sulfur Compounds in Coffee

While specific quantitative data for this compound across different coffee varieties and roast levels is limited in publicly available literature, research on the closely related and highly impactful aroma compound, 2-furfurylthiol (FFT), provides valuable insights into the expected concentrations of such sulfur compounds. Studies have shown that the concentration of these volatile sulfur compounds is influenced by both the coffee species and the roasting process.

Generally, Robusta coffee exhibits higher concentrations of key furanthiols compared to Arabica. This difference is a significant contributor to the distinct aroma profiles of the two species, with Robusta often described as having a more intense, roasty, and sometimes rubbery aroma.

Table 1: Concentration of 2-Furfurylthiol (FFT) in Coffee

| Coffee Variety | Sample Form | Concentration Range |

| Robusta | Brew | 20.94 µg/L[2] |

| Arabica (Columbia) | Roasted Beans | 1.08 mg/kg[1] |

| Arabica (Columbia) | Brew | 15.33 µg/L[2] |

| Arabica (Yunnan) | Brew | 11.34 µg/L[2] |

| Robusta (Indonesia) | Roasted Beans | 1.73 mg/kg[1] |

Table 2: Sensory Thresholds of Key Coffee Aroma Compounds

| Compound | Odor Description | Odor Threshold (in water) |

| This compound | Pungent, sulfurous, coffee-like | Not available |

| 2-Furfurylthiol | Roasty, coffee-like | 0.0004 ppb[3] |

| 2-Methyl-3-furanthiol | Meaty, roasted | 0.00007 ppb |

| Methyl 2-furylmethyl disulfide | 0.04 ppb[4] |

Formation Pathway of this compound

This compound is primarily formed during the roasting of coffee beans through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. The key precursors for FMS and other related sulfur compounds are sulfur-containing amino acids, such as cysteine and methionine, and pentose (B10789219) sugars like ribose.

The pathway involves the degradation of these precursors and subsequent recombination of the resulting fragments. The initial step is the formation of furfural (B47365) or furfuryl alcohol from the degradation of sugars. These furan (B31954) compounds then react with hydrogen sulfide, which is released from the thermal degradation of sulfur-containing amino acids, to form furfuryl mercaptan (2-furfurylthiol). This compound is then believed to be formed through the methylation of furfuryl mercaptan, potentially from methyl donors present in the coffee bean matrix.

Experimental Protocols for Analysis

The analysis of this compound and other volatile sulfur compounds in coffee is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) for sample preparation.

HS-SPME-GC-MS Protocol for Volatile Compound Analysis

This protocol provides a general framework for the extraction and analysis of volatile compounds from roasted coffee beans.

1. Sample Preparation:

-

Grind roasted coffee beans to a consistent particle size.

-

Weigh a precise amount of ground coffee (e.g., 2.0 g) into a headspace vial (e.g., 20 mL).

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific equilibration time (e.g., 15 minutes).

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) under agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the extracted analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

-

Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of, for example, 35-350 amu.

4. Data Analysis:

-

Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST, Wiley).

-

Quantify this compound using an internal or external standard method.

Olfactory Perception and Signaling Pathways

The perception of sulfur compounds like this compound is initiated by their interaction with specific olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific receptor(s) for FMS have not been definitively identified, research on other low-molecular-weight thiols and sulfides has implicated the human olfactory receptor OR2T11 .

Studies have shown that OR2T11 is responsive to a range of small sulfur-containing molecules, and its activation is notably modulated by the presence of metal ions like copper and silver[6]. This suggests a complex mechanism of odorant binding and receptor activation for this class of compounds. The combinatorial activation of multiple ORs by a single odorant, and by the complex mixture of volatiles in coffee, results in the rich and nuanced aroma that we perceive.

Conclusion

This compound, though present in minute quantities, plays a disproportionately significant role in defining the quintessential aroma of roasted coffee. Its formation via the Maillard reaction during roasting is a critical step in flavor development. While further research is needed to fully elucidate its quantitative distribution across different coffee varieties and the specific olfactory receptors responsible for its perception, the methodologies outlined in this guide provide a robust framework for its analysis. A deeper understanding of the chemistry and sensory impact of this compound will continue to be a key area of focus for the coffee industry and flavor scientists in their pursuit of crafting the perfect cup.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Olfactory Perception and Sensory Analysis of Furfuryl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl methyl sulfide (B99878) (FMS), a volatile sulfur compound, is a significant contributor to the aroma of numerous thermally processed foods, most notably coffee. Its potent and complex olfactory profile, characterized by pungent, sulfurous, and roasted notes, makes it a molecule of great interest in the fields of flavor chemistry, sensory science, and pharmacology. This technical guide provides a comprehensive overview of the olfactory perception and sensory analysis of furfuryl methyl sulfide, detailing its sensory characteristics, the underlying biological mechanisms of its perception, and standardized experimental protocols for its analysis. Quantitative data are presented for comparative assessment, and key methodologies are visualized to facilitate understanding and replication.

Olfactory Perception of this compound

This compound (CAS No. 1438-91-1) is a heterocyclic sulfur compound that is naturally found in roasted coffee, pork liver, and malt.[1] Its distinct aroma is a critical component of the "roasty" and "sulfurous" notes in these products. The perception of its aroma is highly concentration-dependent, ranging from a pungent, onion-garlic character to a more desirable coffee-like scent in dilution.[1]

Sensory Profile

The sensory profile of this compound is multifaceted, with descriptors varying based on the medium and concentration. At low concentrations, it imparts a desirable roasted coffee aroma.[2] However, at higher concentrations, its aroma is often described as pungent, alliaceous (garlic, onion), and sulfurous.[3][4]

Taste Characteristics

In addition to its aroma, this compound also contributes to the overall flavor profile through taste. Its taste is generally described as sulfuraceous, with nuances of garlic and egg.[1]

Quantitative Sensory Data

Precise quantitative data is essential for understanding the sensory impact of this compound. The following tables summarize the available quantitative sensory information for this compound.

Table 1: Physicochemical and Sensory Threshold Data for this compound

| Property | Value | Reference |

| Molecular Formula | C6H8OS | [1] |

| Molecular Weight | 128.19 g/mol | [1] |

| Boiling Point | 64-65 °C at 15 mmHg | [1] |

| Density | 1.07 g/mL at 25 °C | [1] |

| Taste Threshold | 2.5 ppm | [1] |

| Odor Threshold | Not available | [5] |

Biological Mechanisms of Olfactory Perception

The detection of volatile compounds like this compound is initiated by olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), which, upon binding with an odorant, trigger a signal transduction cascade.[6]

Olfactory Receptors for Sulfur Compounds

While the specific receptor for this compound has not been definitively identified, research on similar volatile sulfur compounds provides valuable insights. The human olfactory receptor OR2T11 has been identified as a receptor for low-molecular-weight thiols, and its activity is modulated by the presence of copper and silver ions.[7] It is plausible that this compound, as a sulfur-containing volatile, may interact with this or a structurally related olfactory receptor. The binding of an odorant to an OR initiates a conformational change in the receptor, leading to the activation of a G-protein, typically Gαolf in olfactory neurons.[6]

Olfactory Signaling Pathway

The activation of the G-protein initiates a signaling cascade that results in the generation of an electrical signal that is transmitted to the brain. This process involves the following key steps:

-

Odorant Binding : this compound binds to a specific olfactory receptor in the cilia of an olfactory sensory neuron.

-

G-Protein Activation : The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein (Gαolf).

-

Adenylate Cyclase Activation : The activated Gαolf subunit dissociates and activates adenylate cyclase III.

-

cAMP Production : Adenylate cyclase III converts ATP into cyclic AMP (cAMP).

-

Ion Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization : The influx of Na+ and Ca2+ ions through the CNG channels leads to the depolarization of the olfactory sensory neuron membrane.

-

Signal Transmission : If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb of the brain for processing.

Caption: Generalized olfactory signaling pathway for this compound.

Experimental Protocols for Sensory Analysis

The sensory analysis of this compound requires carefully designed and executed experimental protocols to obtain reliable and reproducible data. Gas Chromatography-Olfactometry (GC-O) is a powerful technique for this purpose, as it combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3]

Gas Chromatography-Olfactometry (GC-O) Protocol

This protocol outlines a general procedure for the GC-O analysis of this compound. Specific parameters may need to be optimized based on the sample matrix and instrumentation.

4.1.1. Sample Preparation

-

Standard Preparation : Prepare a stock solution of pure this compound in a suitable solvent (e.g., ethanol (B145695) or propylene (B89431) glycol). Create a dilution series to determine detection and recognition thresholds.

-

Food/Beverage Samples : For liquid samples like coffee, direct injection or headspace analysis can be used. For solid samples, solvent extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile compounds.

4.1.2. GC-O System and Parameters

-

Gas Chromatograph : Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

Column : A non-polar column (e.g., DB-5 or equivalent) is often suitable for separating a wide range of volatile compounds. For more polar compounds, a polar column (e.g., DB-WAX) may be used.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program : An initial temperature of 40°C held for 2-5 minutes, followed by a ramp of 5-10°C/min to a final temperature of 220-250°C.

-

Injector : Split/splitless injector, with the split ratio adjusted based on the sample concentration.

-

Olfactory Detection Port : The effluent from the GC column is split between the FID and the ODP. Humidified air is mixed with the effluent at the ODP to prevent drying of the panelists' nasal passages.

4.1.3. Sensory Panel

-

Panelist Selection : Select 8-12 panelists who are non-smokers, free of allergies, and have good sensory acuity. Screen panelists for their ability to detect and describe basic odors.

-

Panelist Training : Train panelists on the use of the GC-O equipment, including the proper sniffing technique and the use of the data acquisition software. Familiarize them with a lexicon of odor descriptors relevant to sulfur compounds and coffee aroma.

4.1.4. Data Collection and Analysis

-

Panelists sniff the effluent from the ODP and record the retention time, intensity, and description of each odor event.

-

Intensity can be rated on a continuous scale (e.g., a line scale from "not detected" to "very strong").

-

The data from all panelists are compiled to create an aromagram, which is a plot of odor intensity versus retention time.

-

Odor activity values (OAVs) can be calculated by dividing the concentration of each compound by its odor threshold.

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product. A detailed QDA of this compound would provide a comprehensive sensory profile.

4.2.1. Panelist Selection and Training

-

Select a panel of 8-15 individuals based on their sensory acuity and ability to articulate sensory perceptions.

-

Conduct extensive training sessions where panelists are exposed to a range of reference standards representing different aroma attributes (e.g., "roasted," "sulfurous," "garlic," "coffee").

-

Through consensus, the panel develops a specific sensory lexicon to describe the aroma of this compound.

4.2.2. Sample Evaluation

-

Prepare solutions of this compound at various concentrations in a neutral medium (e.g., water or mineral oil).

-

Present the samples to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature).

-

Panelists independently rate the intensity of each sensory attribute in the developed lexicon for each sample, typically using an unstructured line scale.

4.2.3. Data Analysis

-

The intensity ratings from the line scales are converted to numerical data.

-

The data are analyzed using statistical methods, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), to identify significant differences between samples and to visualize the sensory space.

Caption: Protocol for Quantitative Descriptive Analysis (QDA).

Conclusion

This compound is a potent and complex aroma compound with a significant impact on the sensory properties of many foods and beverages. A thorough understanding of its olfactory perception and the application of standardized sensory analysis protocols are crucial for flavor and fragrance research, new product development, and quality control. This technical guide provides a foundation for researchers and scientists to delve into the sensory world of this important sulfur compound. Further research is warranted to identify the specific olfactory receptors responsible for its detection and to establish a more comprehensive quantitative sensory profile, including its odor threshold in various matrices.

References

- 1. This compound | 1438-91-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aurochemicals.com [aurochemicals.com]

- 5. synerzine.com [synerzine.com]

- 6. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sbicafe.ufv.br [sbicafe.ufv.br]

Solubility Profile of Furfuryl Methyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl methyl sulfide (B99878) (CAS No. 1438-91-1), a heterocyclic organic compound, is a significant component in the flavor and fragrance industry, prized for its unique aroma profile reminiscent of coffee and cooked vegetables.[1] Beyond its sensory applications, it serves as an intermediate in various chemical syntheses.[1] A thorough understanding of its solubility in different solvents is crucial for its application in formulation development, reaction chemistry, and extraction processes. This technical guide provides a comprehensive overview of the solubility of furfuryl methyl sulfide, detailed experimental protocols for solubility determination, and a workflow for its synthesis.

Core Data: Solubility of this compound

The solubility of this compound is characterized by its limited miscibility with water and high miscibility with common organic solvents. While precise quantitative data in a broad range of organic solvents is not extensively documented in publicly available literature, the following table summarizes the available qualitative and quantitative solubility information.

| Solvent | CAS No. | Formula | Solubility Description | Quantitative Data (at 25°C) | Citation |

| Water | 7732-18-5 | H₂O | Limited solubility/Insoluble | 1843 mg/L (estimated) | |

| Ethanol | 64-17-5 | C₂H₅OH | Miscible | Not Available | [2][3] |

| Acetone | 67-64-1 | C₃H₆O | Miscible | Not Available | [1] |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | Miscible | Not Available | [1] |

| Most Organic Solvents | - | - | Soluble | Not Available | [2][3] |

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination in Aqueous and Organic Solvents

This method is suitable for determining the solubility of a liquid solute, like this compound, in a given solvent by creating a saturated solution and measuring the concentration of the solute.

Materials:

-

This compound (≥97% purity)

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle.

-

To ensure complete separation of the undissolved phase, centrifuge the solution at a high speed.

-

-

Sample Analysis:

-

Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish or watch glass.

-

Record the exact volume transferred.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

-

Gravimetric Determination:

-

Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it on the analytical balance.

-

The difference between the final weight and the initial weight of the evaporating dish gives the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved solute and the volume of the supernatant analyzed.

-

Protocol 2: Visual Miscibility Determination for Organic Solvents

For solvents in which this compound is expected to be highly soluble or miscible, a visual method can be employed.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, acetone, dichloromethane)

-

Graduated cylinders or volumetric flasks

-

Vortex mixer

Procedure:

-

Prepare several mixtures of this compound and the solvent in varying proportions (e.g., 1:9, 1:1, 9:1 by volume) in clear, sealed containers.

-

Vigorously agitate each mixture using a vortex mixer for 2-3 minutes.

-

Allow the mixtures to stand at a constant temperature and visually inspect for any signs of phase separation, cloudiness, or turbidity.[4]

-

If a single, clear, and homogenous phase is observed in all proportions, the two liquids are considered miscible.

Synthesis Workflow

This compound is typically synthesized via a nucleophilic substitution reaction. The following diagram illustrates a general workflow for its laboratory-scale preparation.[1]

References

Furfuryl Methyl Sulfide: An In-depth Technical Guide to a Potent Volatile Flavor Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl methyl sulfide (B99878), a heterocyclic sulfur compound, is a significant contributor to the aroma profile of numerous food products, most notably coffee. Its potent, sulfurous, and often coffee-like aroma makes it a subject of great interest in flavor chemistry. This technical guide provides a comprehensive overview of furfuryl methyl sulfide, including its chemical and physical properties, natural occurrence, and sensory characteristics. Detailed experimental protocols for its synthesis and analysis are presented, along with a discussion of its potential, though limited, biological activities. This document aims to serve as a core resource for professionals in food science, analytical chemistry, and pharmacology.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₈OS, is also known as 2-((methylthio)methyl)furan.[1] It is a colorless to pale yellow or light brown liquid.[2] The compound is characterized by a strong, pungent, and sulfurous odor.[2][3]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(methylsulfanylmethyl)furan | [1] |

| CAS Number | 1438-91-1 | [2] |

| Molecular Formula | C₆H₈OS | [2] |